molecular formula C10H13NO2 B189978 4-(Aminomethyl)chroman-4-ol CAS No. 146471-52-5

4-(Aminomethyl)chroman-4-ol

Cat. No. B189978
M. Wt: 179.22 g/mol
InChI Key: LJIMCZDPGHYLKP-UHFFFAOYSA-N
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Description

4-(Aminomethyl)chroman-4-ol, also known as NK-1, is a synthetic compound1. It has a molecular formula of C10H13NO2 and a molecular weight of 179.22 g/mol12.



Synthesis Analysis

The synthesis of 4-chromanone-derived compounds, which include 4-(Aminomethyl)chroman-4-ol, has been a subject of several studies3. These studies have focused on improving the methodologies of 4-chromanone-derived compounds3. However, it’s important to note that the specific synthesis method for 4-(Aminomethyl)chroman-4-ol is not explicitly mentioned in the available resources.



Molecular Structure Analysis

The molecular structure of 4-(Aminomethyl)chroman-4-ol consists of a benzene ring fused to a dihydro-γ-pyranone ring4. This structure is a significant structural entity that belongs to the class of oxygen-containing heterocycles3.



Chemical Reactions Analysis

The chemical reactions involving 4-chromanone-derived compounds have been extensively studied3. These studies have focused on the major synthetic methods of preparation reported on chroman-4-one derivatives3. However, the specific chemical reactions involving 4-(Aminomethyl)chroman-4-ol are not explicitly mentioned in the available resources.



Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Aminomethyl)chroman-4-ol include a density of 1.215g/cm3 and a boiling point of 343.4ºC at 760 mmHg2.


Scientific Research Applications

Synthesis and Chemical Properties

  • Directed Lithiation and Chemical Transformations : The directed lithiation of chroman-4-ols, including compounds like 4-(Aminomethyl)chroman-4-ol, can lead to various chemical transformations. Such lithiation predominantly occurs at C-5 under kinetic control and C-8 at higher temperatures. This process facilitates the synthesis of 5-substituted 2H-chromenes and chroman-4-ones, which are valuable in creating novel pyrano[4,3,2-de]phthalazines and other complex molecules (Bethune et al., 1994).

  • Enantioselective Syntheses : The compound plays a role in the enantioselective synthesis of chroman derivatives. Starting from chroman-4-ones, a CBS reduction process can produce enantioselective chroman-4-ols. These can then be transformed into chroman-4-amines, which are valuable in pharmaceutical chemistry (Voight et al., 2010).

  • Homoallylic Rearrangement : Chroman-4-ols, including analogues of 4-(Aminomethyl)chroman-4-ol, undergo homoallylic rearrangement under specific conditions. Such rearrangements produce 3-substituted 2H-chromens, showcasing the versatility of these compounds in chemical synthesis (Bennett et al., 1973).

Pharmacological Relevance

  • Precursors for β-Adrenergic Blocking Agents : Certain isomers of aminochroman-ols, similar in structure to 4-(Aminomethyl)chroman-4-ol, have been studied as precursors for β-adrenergic blocking agents. These agents are significant in cardiovascular medicine (Lap et al., 1979).

  • Building Blocks for Chroman-derived Pharmaceuticals : Optically active chromans synthesized from chroman carboxylic acid precursors, including 4-(Aminomethyl)chroman-4-ol, are valuable building blocks in the synthesis of chroman-derived pharmaceutical agents (Zhang et al., 2004).

Bioactivity and Drug Design

  • Chroman-4-one Derivatives in Drug Discovery : Chroman-4-one scaffolds, closely related to 4-(Aminomethyl)chroman-4-ol, are significant in drug discovery. They serve as intermediates and building blocks in organic synthesis and drug design due to their structural diversity (Emami & Ghanbarimasir, 2015).

  • Synthesis of Enantioenriched Derivatives : Enantioenriched cis-3-(hydroxymethyl)chroman-4-ol derivatives, which are structurally related to 4-(Aminomethyl)chroman-4-ol, can be prepared using rhodium-catalyzed asymmetric transfer hydrogenation. This process highlights the potential for producing optically active pharmaceutical intermediates (He et al., 2019).

  • Biocatalysis in Synthesis : Biocatalysis using Lactobacillus paracasei has been utilized to synthesize enantiomerically pure derivatives of chroman-4-ol, demonstrating the potential of biocatalysts in producing chiral precursors for drug synthesis (Şahin, 2020).

Future Directions

The future directions for 4-(Aminomethyl)chroman-4-ol are not explicitly mentioned in the available resources. However, given the significant biological and pharmaceutical activities of chroman-4-one derivatives5, it is likely that further research and development will continue in this area.


Please note that this analysis is based on the available resources and there might be more recent studies or data not included in this response.


properties

IUPAC Name

4-(aminomethyl)-2,3-dihydrochromen-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c11-7-10(12)5-6-13-9-4-2-1-3-8(9)10/h1-4,12H,5-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJIMCZDPGHYLKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00512850
Record name 4-(Aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00512850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)chroman-4-ol

CAS RN

146471-52-5
Record name 4-(Aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00512850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Rueda-Zubiaurre, S Yahiya, OJ Fischer… - Journal of medicinal …, 2019 - ACS Publications
Malaria is still a leading cause of mortality among children in the developing world, and despite the immense progress made in reducing the global burden, further efforts are needed if …
Number of citations: 13 pubs.acs.org

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